2-Amino-6-cyclopropoxybenzaldehyde
Description
2-Amino-6-cyclopropoxybenzaldehyde is an aromatic aldehyde derivative featuring an amino group (-NH₂) at the 2-position and a cyclopropoxy substituent (-O-C₃H₅) at the 6-position of the benzaldehyde core. This compound is structurally distinct due to the cyclopropane ring, which imparts unique steric and electronic properties. It is primarily investigated in organic synthesis and pharmaceutical research, where its aldehyde group serves as a reactive site for forming Schiff bases or other intermediates.
Properties
Molecular Formula |
C10H11NO2 |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
2-amino-6-cyclopropyloxybenzaldehyde |
InChI |
InChI=1S/C10H11NO2/c11-9-2-1-3-10(8(9)6-12)13-7-4-5-7/h1-3,6-7H,4-5,11H2 |
InChI Key |
JVEBTGGVMBEBMB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC=CC(=C2C=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated benzaldehyde under palladium catalysis . This method is favored for its mild reaction conditions and high yields.
Industrial Production Methods: Industrial production of 2-Amino-6-cyclopropoxybenzaldehyde often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reagent addition, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-6-cyclopropoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming imines or Schiff bases when reacted with primary amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Primary amines in the presence of an acid catalyst.
Major Products:
Oxidation: 2-Amino-6-cyclopropoxybenzoic acid.
Reduction: 2-Amino-6-cyclopropoxybenzyl alcohol.
Substitution: Various imines or Schiff bases depending on the amine used.
Scientific Research Applications
2-Amino-6-cyclopropoxybenzaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential in drug discovery, particularly in the development of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-Amino-6-cyclopropoxybenzaldehyde involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the aldehyde group can undergo nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to potential therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize 2-Amino-6-cyclopropoxybenzaldehyde, we compare it with structurally related compounds, focusing on functional groups, reactivity, and applications.
Table 1: Key Structural and Functional Comparisons
Key Findings
Reactivity Differences: The aldehyde group in this compound enables nucleophilic additions (e.g., forming imines), similar to 2-aminobenzaldehyde. In contrast, 2-aminobenzamide lacks an aldehyde but features an amide group, making it more suited for hydrogen bonding in enzyme inhibition (e.g., HDAC targets) .
Electronic Effects: The electron-donating cyclopropoxy group may deactivate the benzene ring toward electrophilic substitution, differing from electron-withdrawing groups (e.g., -NO₂) in other benzaldehyde derivatives.
Applications: While 2-aminobenzamides are well-documented in drug discovery, this compound’s applications remain speculative.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
